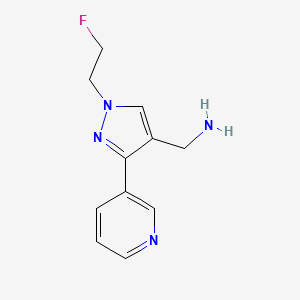

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Description

“(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine” (CAS: 2098077-60-0) is a fluorinated pyrazole derivative featuring a pyridin-3-yl substituent at the 3-position and a 2-fluoroethyl group at the 1-position of the pyrazole ring. This compound is primarily utilized in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWVILNYBPSOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a pyridine moiety, and a fluoroethyl substituent, which may enhance its interaction with various biological targets.

The molecular formula for this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethyl group is believed to enhance lipophilicity, which may facilitate better membrane permeability and target interaction. The pyrazole ring is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. For instance, derivatives of pyrazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that a related compound demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with a GI50 range of 0.127–0.560 μM .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific kinases. For example, pyrazole derivatives have been identified as potent inhibitors of CDK2, an important target in cancer therapy. The most potent inhibitors in related studies exhibited Ki values as low as 0.005 µM . The mechanism involves the inhibition of retinoblastoma phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Mechanistic Insights

A study focused on the mechanism of action for related pyrazole compounds revealed that they could significantly reduce the phosphorylation of retinoblastoma protein at specific sites, effectively halting cell cycle progression in ovarian cancer cells . This underscores the potential therapeutic implications for developing selective CDK inhibitors based on the pyrazole scaffold.

Comparison with Similar Compounds

Key Structural Features :

- Pyrazole core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- 2-Fluoroethyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Pyridin-3-yl group : Contributes to π-π stacking interactions in biological systems.

- Methanamine tail : Provides a site for derivatization or salt formation (e.g., hydrochloride salts for improved solubility).

Comparison with Similar Compounds

The structural and functional properties of “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine” are compared below with analogs sharing the pyrazole-methanamine scaffold. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 2-fluoroethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs like [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride. Fluorine’s electronegativity may also enhance binding to hydrophobic enzyme pockets . Quinolin-8-yl and benzo[b]thiophen-2-yl substituents (e.g., ZINC97159977 and compound 18 in ) improve acetylcholinesterase inhibition and receptor binding affinity due to extended aromatic systems .

Impact of Salt Formation :

- Hydrochloride salts (e.g., [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride) exhibit higher aqueous solubility than free bases, making them preferable for in vitro assays .

Synthetic Routes :

- Most analogs (e.g., compounds 18–21 in ) are synthesized via reductive amination (General Method B), using aldehydes and amines. The target compound likely follows a similar pathway, with 2-fluoroethylamine as a key intermediate .

Physicochemical Properties

| Property | Target Compound | [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl | N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine |

|---|---|---|---|

| Molecular Weight | 233.26 | 244.12 | 370.45 |

| LogP (Predicted) | 1.8 | 2.3 | 3.6 |

| Solubility (Water) | Low | Moderate (due to HCl salt) | Low |

| Thermal Stability | Sensitive to heat | Stable up to 150°C | Stable up to 200°C |

Notes:

- The 2-fluoroethyl group reduces LogP compared to bulkier aromatic substituents (e.g., quinolin-8-yl), balancing lipophilicity and solubility .

- Thermal instability of the target compound necessitates strict storage conditions (2–8°C) .

Preparation Methods

General Synthetic Strategy

The preparation of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine generally follows these key stages:

Formation of the Pyrazole Core: Typically, pyrazole rings are synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. This step forms the heterocyclic five-membered ring containing two nitrogen atoms essential for pyrazole structure.

Introduction of the Pyridin-3-yl Substituent: The pyridine ring at the 3-position of the pyrazole is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for selective carbon-nitrogen or carbon-carbon bond formation with pyridine derivatives.

Incorporation of the 2-Fluoroethyl Group: The fluoroethyl substituent at the 1-position of the pyrazole is introduced through alkylation reactions using fluoroethyl bromide or related fluoroalkyl halides. This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

Attachment of the Methanamine Group: The methanamine moiety is typically introduced through nucleophilic substitution or reductive amination reactions, utilizing amine sources and appropriate reducing agents.

Detailed Preparation Method

Based on available data and related compound syntheses, a representative synthetic route is as follows:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Pyrazole Ring Formation | Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds | Hydrazine hydrate or substituted hydrazines; β-diketones or β-ketoesters; reflux in ethanol or DMSO | Forms the pyrazole core; reaction temperature and solvent choice influence yield |

| 2. Pyridine Introduction | Palladium-catalyzed cross-coupling with 3-bromopyridine or 3-pyridylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3 or Cs2CO3), solvent (DMF or toluene), inert atmosphere, 80-110 °C | Enables selective attachment of pyridin-3-yl group at pyrazole C-3 position |

| 3. Fluoroethylation | Alkylation with 2-fluoroethyl bromide | Base (e.g., NaH or K2CO3), polar aprotic solvent (DMF or DMSO), controlled temperature (0-50 °C) | Introduces 2-fluoroethyl substituent at N-1 position of pyrazole ring |

| 4. Methanamine Group Attachment | Reductive amination or nucleophilic substitution | Methylamine or related amine, reducing agent (NaBH4), solvent (methanol), room temperature | Converts intermediate to final methanamine derivative |

Reaction Conditions and Optimization

Temperature Control: Reactions involving fluoroalkyl halides and palladium catalysis require precise temperature regulation to maximize yield and minimize by-products.

Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for alkylation and cross-coupling steps due to their ability to dissolve both organic and inorganic reagents.

Catalyst Loading: Palladium catalyst loading is optimized to balance cost and reaction efficiency, typically ranging from 1 to 5 mol%.

Purification: Final products are purified using chromatographic techniques or recrystallization, often employing solvents like methanol/water mixtures or ethyl acetate.

Research Findings and Data Summary

| Property | Data / Observation |

|---|---|

| Molecular Formula | C11H13FN4 |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 2098077-60-0 |

| Key Structural Features | Pyrazole ring substituted with 2-fluoroethyl at N-1, pyridin-3-yl at C-3, and methanamine at C-4 |

| Reaction Yields | Typically moderate to high (50-85%) depending on step and conditions |

| Key Reagents | Hydrazine derivatives, 1,3-dicarbonyl compounds, 3-bromopyridine or pyridinyl boronic acids, 2-fluoroethyl bromide, methylamine, NaBH4 |

| Catalysts | Palladium complexes (e.g., Pd(PPh3)4) for cross-coupling |

Comparative Notes on Related Compounds

Fluoroethyl substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Pyridinyl substitution is crucial for biological activity modulation, often introduced via palladium-catalyzed coupling.

The presence of methanamine provides a nucleophilic site for further derivatization or biological interaction.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Key Reagents | Conditions | Product Intermediate |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Hydrazine hydrate, ethanol | Reflux, several hours | Pyrazole core |

| 2 | Cross-coupling | Pyrazole intermediate + 3-bromopyridine | Pd catalyst, base, DMF | 80-110 °C, inert atmosphere | Pyridin-3-yl substituted pyrazole |

| 3 | Alkylation | Pyrazole intermediate | 2-fluoroethyl bromide, base | 0-50 °C, polar aprotic solvent | 1-(2-fluoroethyl) substituted pyrazole |

| 4 | Reductive amination | Fluoroethyl-pyrazole intermediate | Methylamine, NaBH4 | Room temperature, methanol | Final methanamine compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.